molecular formula C9H8BrNO B1382054 5-Bromo-2-methoxy-4-methylbenzonitrile CAS No. 1379313-90-2

5-Bromo-2-methoxy-4-methylbenzonitrile

Cat. No. B1382054
CAS RN: 1379313-90-2
M. Wt: 226.07 g/mol
InChI Key: ZLIYGTPYJSZQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-methylbenzonitrile (5-Br-2-MeO-4-MeBN) is an organic compound with a wide range of applications in scientific research. It is a colorless crystalline solid that is soluble in organic solvents and has a melting point of 82-84°C. 5-Br-2-MeO-4-MeBN has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the development of new catalysts, and in the study of biochemical and physiological effects.

Scientific Research Applications

Spectroscopic and Optical Applications

5-Bromo-2-methoxy-4-methylbenzonitrile has been extensively studied for its spectroscopic properties and potential applications in optical technologies. Notably, Kumar and Raman (2017) conducted a comprehensive study on the equilibrium geometric structure of this compound using Density Functional Theory (DFT). They predicted geometrical parameters such as bond length, bond angle, and dihedral angle using DFT levels. Their research also delved into the analysis of FT-IR and FT-Raman spectra of the compound, revealing its potential in frequency doubling and Second Harmonic Generation (SHG), indicating significant Non-Linear Optical (NLO) properties (Kumar & Raman, 2017).

Synthesis and Material Applications

The synthesis and material applications of derivatives of this compound are also a significant area of research. Meng Fan-hao (2012) synthesized 5-Bromo-2-isobutoxybenzonitrile, a related compound, via a three-step procedure. The method demonstrated mild reaction conditions, facile operation, and relatively lower cost, making it suitable for industrial preparation. This research highlights the compound's potential in industrial applications and its role as a key intermediate in the synthesis of other compounds (Meng Fan-hao, 2012).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , suggesting potential targets could be related to glucose regulation.

Mode of Action

It has been studied for its non-linear optical properties . The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used.

Result of Action

As mentioned earlier, similar compounds have been used in the synthesis of a family of promising sglt2 inhibitors , which are used for diabetes therapy.

properties

IUPAC Name

5-bromo-2-methoxy-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIYGTPYJSZQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-4-methylbenzonitrile
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-methylbenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-methoxy-4-methylbenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-methoxy-4-methylbenzonitrile
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-methoxy-4-methylbenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-methoxy-4-methylbenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.